lipid A

Description

Propriétés

Formule moléculaire |

C94H178N2O25P2 |

|---|---|

Poids moléculaire |

1798.4 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate |

InChI |

InChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112)/t75-,76-,77-,78-,79-,80-,87-,88-,89-,90-,91-,92-,93-,94-/m1/s1 |

Clé InChI |

GZQKNULLWNGMCW-PWQABINMSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

SMILES isomérique |

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Description physique |

Solid |

Synonymes |

Lipid A |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of Lipid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1] It is a potent immunostimulant and is recognized by the Toll-like receptor 4 (TLR4) complex in mammals, triggering a cascade of inflammatory responses.[2] Understanding the intricate structure of this compound is paramount for the development of novel therapeutics, including sepsis treatments and vaccine adjuvants. This guide provides a detailed technical overview of the basic structure of this compound, methodologies for its characterization, and the signaling pathways it initiates.

Core Structure of this compound

The fundamental architecture of this compound is a phosphorylated β(1→6)-linked glucosamine (B1671600) disaccharide, which is typically acylated with multiple fatty acid chains.[1] The canonical structure, exemplified by Escherichia coli this compound, consists of three key components: a diglucosamine backbone, phosphate (B84403) groups, and acyl chains.

Diglucosamine Backbone

The backbone of this compound is composed of two glucosamine (2-amino-2-deoxy-D-glucose) monosaccharides linked together by a β(1→6) glycosidic bond.[1] This disaccharide provides the scaffold upon which the phosphate groups and acyl chains are attached.

Phosphate Groups

Typically, two phosphate groups are attached to the diglucosamine backbone. One is located at the 1-position of the reducing glucosamine and the other at the 4'-position of the non-reducing glucosamine. These phosphate groups are crucial for the biological activity of this compound, contributing to its overall negative charge and interaction with host receptors.

Acyl Chains

The diglucosamine backbone is decorated with several acyl (fatty acid) chains. These chains are attached via both amide and ester linkages. In E. coli this compound, there are typically six acyl chains.[1] Four primary acyl chains are directly attached to the glucosamine units at the 2, 3, 2', and 3' positions. These are usually (R)-3-hydroxymyristoyl chains (3-hydroxy C14). Two secondary acyl chains, laurate (C12) and myristate (C14), are then attached to the hydroxyl groups of two of the primary 3-hydroxyacyl chains.[1] The number, length, and position of these acyl chains can vary significantly between different bacterial species, influencing the molecule's immunogenicity.

Quantitative Data on this compound Components

The following table summarizes key quantitative data for the common constituents and linkages found in E. coli this compound.

| Component/Linkage | Type | Molecular Weight ( g/mol ) | Representative Bond Length (Å) |

| Backbone | |||

| D-Glucosamine | Monosaccharide | 179.17[3][4][5][6] | - |

| Phosphate | |||

| Phosphate Group (PO₄³⁻) | Anion | 94.97[7][8][9][10][11] | - |

| Acyl Chains | |||

| Myristic Acid (C14) | Saturated Fatty Acid | 228.37[12][13][14][15][16] | - |

| Lauric Acid (C12) | Saturated Fatty Acid | 200.32[17][18][19][20][21] | - |

| 3-Hydroxymyristic Acid | Hydroxy Fatty Acid | 244.37[22][23][24][25][26] | - |

| Linkages | |||

| β(1→6) Glycosidic Bond | Covalent Bond | - | ~1.42[27] |

| Amide Bond | Covalent Bond | - | ~1.33[28] |

| Ester Bond | Covalent Bond | - | ~1.36 (C-O), ~1.21 (C=O)[29] |

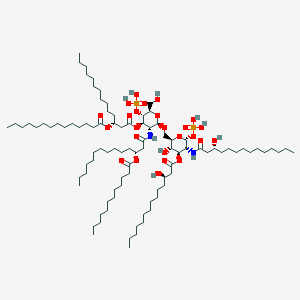

Visualizing the Basic Structure of this compound

The following diagram illustrates the fundamental structure of E. coli this compound.

Experimental Protocols for Structural Elucidation

The precise structure of this compound is determined using a combination of sophisticated analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this compound structural analysis.

Mass Spectrometry (MS) Protocol for this compound Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of this compound, which in turn reveals its composition and the nature of its acyl chains.

1. This compound Extraction and Hydrolysis:

-

Grow bacterial cultures to the desired density.

-

Harvest cells by centrifugation.

-

Perform a whole-cell lipid extraction using a chloroform (B151607):methanol (B129727):water mixture (Bligh-Dyer method).[12]

-

Isolate the lipopolysaccharide (LPS) fraction.

-

Liberate this compound from the core oligosaccharide by mild acid hydrolysis (e.g., 1% acetic acid at 100°C for 1-2 hours).[12]

-

Extract the this compound into a chloroform phase.

-

Dry the this compound sample under a stream of nitrogen.

2. Sample Preparation for MS:

-

Re-dissolve the dried this compound in a suitable solvent, typically a chloroform:methanol mixture.[17]

-

For Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, mix the this compound solution with a suitable matrix (e.g., 5-chloro-2-mercaptobenzothiazole) on the target plate and allow it to crystallize.

-

For Electrospray Ionization (ESI) MS, dilute the this compound solution in an appropriate solvent system (e.g., chloroform:methanol with a small amount of ammonium (B1175870) hydroxide (B78521) for negative ion mode) for direct infusion or LC-MS analysis.[12]

3. Mass Spectrometry Analysis:

-

MALDI-TOF MS: Acquire spectra in negative or positive ion mode. This provides rapid determination of the molecular weights of the different this compound species present in the sample.

-

ESI-MS: Infuse the sample into the mass spectrometer. ESI is a softer ionization technique that is well-suited for LC-MS coupling and tandem mass spectrometry (MS/MS).[12]

-

Tandem MS (MS/MS): Isolate a specific this compound parent ion and subject it to collision-induced dissociation (CID) or other fragmentation methods.[12] The resulting fragment ions provide detailed structural information, including the nature and location of the acyl chains.

4. Data Analysis:

-

Analyze the mass spectra to identify the molecular ions corresponding to different this compound structures.

-

Interpret the MS/MS fragmentation patterns to deduce the number, type, and position of the acyl chains, as well as the phosphorylation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for this compound Analysis

NMR spectroscopy provides detailed information about the connectivity of atoms and the stereochemistry of the this compound molecule.

1. Sample Preparation:

-

Purify the this compound sample to a high degree to avoid interference from contaminants.

-

Dissolve the purified this compound in a suitable deuterated solvent mixture that can solubilize the amphipathic molecule, such as a mixture of deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD) with a small amount of water (D₂O).

-

Transfer the solution to a high-quality NMR tube.

2. NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H spectrum provides information on the number and environment of protons, while the ¹³C spectrum reveals the carbon skeleton.

-

Acquire two-dimensional (2D) NMR spectra for detailed structural assignment. Key experiments include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the sugar rings and acyl chains.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the linkage points of the acyl chains and the glycosidic bond.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the three-dimensional conformation of the molecule.

-

3. Data Analysis:

-

Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the chemical shifts of all protons and carbons by systematically analyzing the 1D and 2D spectra.

-

Use the coupling constants and NOE data to determine the stereochemistry of the glycosidic linkage and the conformation of the molecule.

This compound-Induced TLR4 Signaling Pathway

This compound is the primary ligand for the Toll-like receptor 4 (TLR4), which, in complex with its co-receptor MD-2, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.

TLR4 Signaling Workflow

The binding of this compound to the TLR4/MD-2 complex on the surface of immune cells such as macrophages and dendritic cells initiates a conformational change in the receptor, leading to the recruitment of intracellular adaptor proteins.[30][31] The primary pathway activated is the MyD88-dependent pathway.[32] This involves the recruitment of MyD88 (Myeloid differentiation primary response 88), which in turn recruits and activates IRAKs (IL-1 receptor-associated kinases).[30][32] This leads to the activation of TRAF6 (TNF receptor-associated factor 6) and subsequently TAK1 (transforming growth factor-β-activated kinase 1).[30][32] TAK1 then activates two downstream pathways: the IKK (inhibitor of nuclear factor kappa-B kinase) complex and the MAPK (mitogen-activated protein kinase) pathway (including p38 and JNK).[30][32] Activation of the IKK complex leads to the phosphorylation and degradation of IκB, releasing the transcription factor NF-κB to translocate to the nucleus.[32] Concurrently, the MAPK pathway activates other transcription factors. Together, these transcription factors drive the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines, which orchestrate the innate immune response.[32]

Conclusion

The basic structure of this compound, a phosphorylated and acylated diglucosamine disaccharide, is a key determinant of its potent immunostimulatory activity. The detailed characterization of its structure through advanced analytical techniques like mass spectrometry and NMR spectroscopy is crucial for understanding its biological function. Furthermore, a thorough comprehension of the TLR4 signaling pathway it activates provides a foundation for the rational design of novel therapeutics that can modulate the immune response to Gram-negative bacterial infections. This guide serves as a foundational resource for professionals engaged in research and development in this critical area of biomedicine.

References

- 1. researchgate.net [researchgate.net]

- 2. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D(+)Glucosamine, Hydrochloride [sigmaaldrich.com]

- 7. elearningcampus.io [elearningcampus.io]

- 8. Phosphate group - Wikipedia [sco.wikipedia.org]

- 9. Phosphate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 10. Phosphate - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Myristic acid = 98.0 GC 544-63-8 [sigmaaldrich.com]

- 15. usbio.net [usbio.net]

- 16. labsolu.ca [labsolu.ca]

- 17. Lauric Acid | C12H24O2 | CID 3893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. acs.org [acs.org]

- 19. Lauric acid | 143-07-7 [chemicalbook.com]

- 20. Lauric acid-12-13C | C12H24O2 | CID 16213334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Acids & Fatty Acids - Lauric Acid [unicareingredients.com]

- 22. scbt.com [scbt.com]

- 23. 3-Hydroxymyristic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 24. 3-Hydroxymyristic Acid | 1961-72-4 | BAA96172 | Biosynth [biosynth.com]

- 25. (R)-3-Hydroxy Myristic Acid, 28715-21-1 | BroadPharm [broadpharm.com]

- 26. Human Metabolome Database: Showing metabocard for 3-Hydroxytetradecanoic acid (HMDB0061656) [hmdb.ca]

- 27. quora.com [quora.com]

- 28. Foundations to Chemistry - adapted from "Chemistry, Matter and the Universe" [vrchemistry.chem.ox.ac.uk]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Network Viewer for NDEx [ndexbio.org]

- 32. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dual Nature of an Anchor: An In-depth Technical Guide to the Biological Function of Lipid A in Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a molecule of profound dualism. While essential for bacterial survival, it is also the principal endotoxic component of LPS, acting as a potent elicitor of the host innate immune response. This technical guide provides a comprehensive examination of the multifaceted biological functions of this compound. We delve into its intricate chemical structure and its critical role in maintaining the integrity of the bacterial outer membrane. Furthermore, we explore its recognition by the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex on host immune cells, which triggers a cascade of downstream signaling events. This guide details the MyD88-dependent and TRIF-dependent signaling pathways, culminating in the production of inflammatory cytokines. We present a synthesis of quantitative data on this compound-mediated immune activation and provide detailed protocols for key experimental assays. This document aims to serve as a critical resource for researchers and professionals in the fields of microbiology, immunology, and drug development, offering insights into the pathogenesis of Gram-negative bacterial infections and highlighting this compound as a crucial target for novel therapeutic interventions.

The Structural Foundation: this compound as the Cornerstone of the Outer Membrane

This compound is the innermost component of the lipopolysaccharide (LPS) molecule, which forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[1] Its primary biological function for the bacterium is to serve as a hydrophobic anchor, embedding the entire LPS molecule into the bacterial membrane.[1][2] This anchoring is crucial for the structural integrity and barrier function of the outer membrane, which protects the bacterium from the external environment and antimicrobial agents.[3]

The archetypal structure of this compound, for instance from Escherichia coli, consists of a β(1→6)-linked disaccharide of two glucosamine (B1671600) units.[1] This backbone is typically phosphorylated at positions 1 and 4' and is acylated with multiple fatty acid chains.[1] The number and length of these acyl chains can vary between different bacterial species and even in response to environmental cues, a mechanism that can alter the host's immune recognition.[4][5] The optimal structure for activating the host immune system is generally considered to be a hexa-acylated this compound.[1]

The Immune Sentinel: this compound as a Pathogen-Associated Molecular Pattern (PAMP)

While vital for the bacterium, this compound is recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP), signaling the presence of a Gram-negative bacterial infection.[6] This recognition is primarily mediated by the Toll-like receptor 4 (TLR4) in a complex with myeloid differentiation factor 2 (MD-2).[7][8]

The binding of this compound to the hydrophobic pocket of MD-2 induces a conformational change that facilitates the dimerization of the TLR4-MD-2 complex.[8] This dimerization is the critical event that initiates intracellular signaling cascades, leading to a potent inflammatory response.[7][8] The potency of this compound is remarkable, with the ability to stimulate immune cells, such as monocytes and macrophages, at concentrations as low as picograms per milliliter.[1]

Intracellular Signaling Cascades: The Aftermath of TLR4 Activation

Upon dimerization, the TLR4-MD-2-lipid A complex recruits intracellular adaptor proteins to initiate two principal signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[7][9]

The MyD88-Dependent Pathway: A Rapid Inflammatory Response

The MyD88-dependent pathway is considered the primary and more rapid response to this compound stimulation.[10] It involves the recruitment of the adaptor proteins TIRAP (MAL) and MyD88 to the activated TLR4 complex.[7][8] This leads to the activation of a signaling cascade that culminates in the activation of the transcription factor NF-κB.[7][8] Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8]

The TRIF-Dependent Pathway: A Delayed but Critical Response

Following its activation at the cell surface, the TLR4-MD-2-lipid A complex can be internalized into endosomes.[7][8] From this location, it initiates the TRIF-dependent (or MyD88-independent) pathway.[7][9] This pathway involves the recruitment of the adaptor proteins TRAM and TRIF.[7][8] The TRIF-dependent pathway also leads to the activation of NF-κB, but with delayed kinetics compared to the MyD88-dependent pathway.[7][8] A key and distinct outcome of this pathway is the activation of the transcription factor IRF3, which drives the production of type I interferons (e.g., IFN-β).[7][8]

Quantitative Analysis of this compound-Mediated Immune Activation

The magnitude of the immune response to this compound is highly dependent on its specific chemical structure. Variations in the number and length of acyl chains, as well as the phosphorylation state, can dramatically alter its ability to activate TLR4.

Table 1: Comparative Agonistic Activity of this compound Variants on Human TLR4

| This compound Variant | Acylation State | Relative Agonistic Activity | EC50 for NF-κB Activation (HEK-Blue cells) | Reference(s) |

| E. coli | Hexa-acylated | Strong Agonist | ~74 pM | [11] |

| S. flexneri 2a | Mixed (predominantly tetra-acylated) | Weak Agonist/Antagonist | Significantly higher than E. coli LPS | [2] |

| Y. pestis (37°C) | Tetra-acylated | Antagonist | No activation | [12] |

| Y. pestis (27°C) | Hexa-acylated | Strong Agonist | Similar to E. coli | [12] |

| Synthetic Penta-acylated | Penta-acylated | Weak Agonist/Antagonist | Dependent on specific structure | [2][12] |

Table 2: Pro-inflammatory Cytokine Production by Macrophages in Response to this compound Stimulation

| Cell Type | Stimulant (Concentration) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | Incubation Time (hours) | Reference(s) |

| Murine Macrophages (RAW 264.7) | E. coli LPS (10 ng/mL) | ~2000 - 4000 | ~1500 - 3000 | 24 | [13] |

| Human Monocytic Cells (MM6) | Synthetic Hexa-acylated this compound (10 ng/mL) | ~800 - 1200 | ~600 - 1000 | 5.5 | [7] |

| Human Monocytic Cells (MM6) | Synthetic Tetra-acylated this compound (3 µg/mL) | No significant production (antagonistic) | No significant production (antagonistic) | 5.5 | [7] |

| Human PBMCs | S. flexneri 2a LPS | Significantly lower than E. coli LPS | Significantly lower than E. coli LPS | Not specified | [2] |

Experimental Protocols

Limulus Amebocyte Lysate (LAL) Assay (Gel-Clot Method)

This assay is a highly sensitive method for the detection and quantification of endotoxin (B1171834) (this compound).

Materials:

-

Limulus Amebocyte Lysate (LAL) reagent

-

Control Standard Endotoxin (CSE)

-

LAL Reagent Water (endotoxin-free)

-

Depyrogenated glass test tubes (10 x 75 mm)

-

Heating block or water bath at 37°C ± 1°C

-

Vortex mixer

-

Pipettes and sterile, endotoxin-free tips

Procedure:

-

Reagent Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LAL Reagent Water.[7]

-

Standard Curve Preparation: Prepare a series of twofold dilutions of the CSE to bracket the labeled lysate sensitivity (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity in EU/mL).[7]

-

Sample Preparation: Prepare dilutions of the test sample in LAL Reagent Water.

-

Assay Setup:

-

Incubation: Immediately after adding the lysate, gently mix each tube and place it in the 37°C heating block or water bath. Incubate undisturbed for 60 ± 2 minutes.[7]

-

Reading the Results: After incubation, carefully remove each tube and invert it 180°. A positive result is the formation of a solid gel that remains at the bottom of the tube. A negative result is the absence of a solid gel.[7] The endotoxin concentration of the sample is determined by the last dilution that gives a positive result.

TLR4 Activation Assay Using HEK-Blue™ Cells

This cell-based assay quantifies TLR4 activation by measuring the activity of a reporter gene (secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR4 cells (or murine equivalent)

-

HEK-Blue™ Detection or QUANTI-Blue™ Solution

-

Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin, selection antibiotics)

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom plates

-

This compound standards and test samples

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Culture: Maintain HEK-Blue™ hTLR4 cells in complete growth medium according to the manufacturer's protocol.

-

Cell Seeding:

-

Stimulation:

-

Prepare serial dilutions of your this compound standards and test samples.

-

Add 20 µL of each dilution, a positive control (e.g., E. coli LPS at 100 ng/mL), and a negative control (sterile water or medium) to the appropriate wells.[8]

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.[8]

-

SEAP Detection:

-

Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.[8]

-

Transfer 20 µL of the cell culture supernatant from each well of the stimulation plate to a new 96-well plate.[8]

-

Add 180 µL of the prepared QUANTI-Blue™ Solution to each well containing the supernatant.[8]

-

Incubate at 37°C for 1-3 hours.[8]

-

-

Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the level of NF-κB activation.[8]

Cytokine Profiling by ELISA

This protocol describes the quantification of specific cytokines (e.g., TNF-α, IL-6) in the supernatant of macrophages stimulated with this compound.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Complete cell culture medium

-

This compound standards and test samples

-

ELISA kit for the cytokine of interest (e.g., mouse TNF-α, human IL-6)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent/blocking buffer

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Cell Stimulation:

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the culture supernatant.[14]

-

ELISA Protocol (General Steps - refer to specific kit manual):

-

Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Washing: Wash the plate multiple times with wash buffer.

-

Blocking: Block the plate with a blocking buffer for 1 hour at room temperature.

-

Sample Incubation: Add standards and collected supernatants to the wells and incubate for 2 hours.

-

Washing: Wash the plate.

-

Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour.

-

Washing: Wash the plate.

-

Enzyme Conjugate: Add streptavidin-HRP and incubate for 1 hour.

-

Washing: Wash the plate thoroughly.

-

Substrate Development: Add TMB substrate and incubate in the dark until a color develops.

-

Stopping the Reaction: Add the stop solution.

-

-

Data Acquisition: Read the absorbance at 450 nm. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Therapeutic Implications and Future Directions

The profound understanding of this compound's biological functions has paved the way for innovative therapeutic strategies.

-

TLR4 Antagonists: Synthetic this compound analogs that bind to the TLR4/MD-2 complex without inducing dimerization act as antagonists. These molecules have been investigated as potential treatments for sepsis and other inflammatory conditions by blocking the detrimental effects of endotoxin.

-

Vaccine Adjuvants: Modified, less toxic forms of this compound, such as monophosphoryl this compound (MPLA), are potent TLR4 agonists that can be used as vaccine adjuvants. They enhance the immune response to co-administered antigens, leading to more robust and durable immunity.

-

Targeting this compound Biosynthesis: The enzymes involved in the biosynthesis of this compound are essential for the viability of most Gram-negative bacteria and are absent in mammals, making them attractive targets for the development of new antibiotics.

Future research will likely focus on further elucidating the structural determinants of this compound that fine-tune the balance between the MyD88 and TRIF signaling pathways. This could lead to the development of biased TLR4 agonists or antagonists with more specific immunomodulatory effects. Additionally, a deeper understanding of how pathogenic bacteria modify their this compound structure to evade the immune system will provide new avenues for anti-infective therapies. The continued exploration of the intricate biology of this compound holds immense promise for addressing the challenges of Gram-negative bacterial infections and inflammatory diseases.

References

- 1. Differential Induction of Innate Immune Responses by Synthetic this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential activation of human TLR4 by Escherichia coli and Shigella flexneri 2a lipopolysaccharide: combined effects of this compound acylation state and TLR4 polymorphisms on signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis and Structure-Activity Relationships of the this compound Family of Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recognition of this compound variants by the TLR4-MD-2 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Recognition of this compound variants by the TLR4-MD-2 receptor complex | Semantic Scholar [semanticscholar.org]

- 11. This compound Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound antagonist, lipid IVa, is distinct from this compound in interaction with Toll-like receptor 4 (TLR4)-MD-2 and ligand-induced TLR4 oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adiponectin induces TNF-alpha and IL-6 in macrophages and promotes tolerance to itself and other pro-inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lipid A Biosynthesis Pathway in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria, including Escherichia coli.[1][2] It is essential for bacterial viability and plays a crucial role in the pathogenesis of Gram-negative infections by acting as a potent activator of the host's innate immune system. The biosynthesis of this compound in E. coli follows a highly conserved nine-step enzymatic pathway, often referred to as the Raetz pathway.[1][2][3] This pathway represents a prime target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. This guide provides a detailed technical overview of the core this compound biosynthesis pathway in E. coli, including quantitative data, experimental protocols, and visualizations of the key processes.

The Raetz Pathway: Core Enzymatic Steps

The biosynthesis of Kdo₂-lipid A in E. coli is a sequential process involving nine key enzymes that catalyze the formation of this complex glycolipid from simple precursors.[1][4] The pathway can be broadly divided into cytoplasmic and inner membrane-associated steps.

The initial reactions occur in the cytoplasm, starting with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc).[2][5] This is followed by a series of modifications to generate a disaccharide intermediate. The subsequent steps, including phosphorylation and the addition of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), take place at the inner membrane.[2] Finally, late acyltransferases add secondary acyl chains to complete the synthesis of the mature Kdo₂-lipid A molecule.[2][6]

Enzymes of the this compound Biosynthesis Pathway

The nine core enzymes of the Raetz pathway in E. coli are:

-

LpxA: UDP-N-acetylglucosamine acyltransferase

-

LpxC: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase

-

LpxD: UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine N-acyltransferase

-

LpxH: UDP-2,3-diacylglucosamine pyrophosphatase

-

LpxB: this compound disaccharide synthase

-

LpxK: this compound 4'-kinase

-

WaaA (KdtA): Kdo transferase

-

LpxL: Lauroyltransferase

-

LpxM: Myristoyltransferase

Quantitative Data

The following tables summarize the available quantitative data for the enzymes of the this compound biosynthesis pathway in E. coli. These parameters are crucial for understanding the kinetics and regulation of the pathway and for the development of enzyme inhibitors.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | KM (μM) | kcat (s⁻¹) | Vmax (μmol/min/mg) | Reference(s) |

| LpxA | UDP-GlcNAc | Increased in H125A mutant | - | - | [7] |

| LpxC | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine | 3.6 - 4.7 | - | - | [8] |

| LpxD | UDP-3-O-(R-3-OHC₁₄)-GlcN | 1.3 | - | - | [1] |

| R-3-OHC₁₄-ACP | 1.9 | - | - | [1] | |

| LpxH | UDP-2,3-diacylglucosamine | 61.7 | 47 | 17.2 | [6][9] |

| LpxB | UDP-2,3-diacylglucosamine | - | - | 6.17 ± 0.53 | [10] |

| LpxK | This compound disaccharide | ~40 | ~2.1 | - | [6] |

| WaaA | Lipid IVA | 52 | - | 18 | [11] |

| CMP-Kdo | 88 | - | 18 | [11] | |

| LpxM | Kdo₂-(lauroyl)-lipid IVA | - | ~0.6 | - | [6] |

Note: Data for some enzymes are limited or have been estimated from crude extracts.

Table 2: Enzyme Abundance in E. coli

| Enzyme | Molecules per cell | Reference(s) |

| LpxA | ~1540 (calculated) | [6] |

| LpxC | Varies with growth rate | [12] |

| LpxD | Proteomic data available | [6] |

| LpxH | Calculated from purification data | [6] |

| LpxB | Calculated from purification data | [6] |

| LpxK | ~432 | [6] |

| WaaA | Proteomic data available | [6] |

| LpxL | Calculated from purification data | [6] |

| LpxM | Proteomic data available (adjusted) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

LpxC Enzyme Assay (Fluorometric)

This assay measures the activity of LpxC by detecting the free amine product of the deacetylation reaction.

Materials:

-

Black 96-well microplate

-

LpxC enzyme (purified)

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

Assay Buffer: 50 mM KH₂PO₄/K₂HPO₄ (pH 7.5), 80 μM dithiothreitol, 0.02% Brij 35

-

Stop Solution: 0.625 M Sodium Hydroxide

-

Neutralization Solution: 0.625 M Acetic Acid

-

Detection Reagent: o-phthaldialdehyde (OPA) solution with 2-mercaptoethanol

-

Plate reader with fluorescence detection (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare the reaction mixture in the 96-well plate by adding the assay buffer and the substrate to a final volume of 93 μL.

-

Add 2 μL of the test inhibitor dissolved in DMSO or DMSO alone for the control.

-

Initiate the reaction by adding 5 μL of a 15 nM LpxC enzyme solution.

-

Incubate the plate for 30 minutes at 37°C with shaking.

-

Stop the reaction by adding 40 μL of the stop solution.

-

Incubate for 10 minutes at room temperature.

-

Neutralize the reaction by adding 40 μL of the neutralization solution.

-

Add 120 μL of the OPA detection reagent to each well.

-

Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[8]

LpxH Enzyme Assay (Autoradiographic)

This protocol describes a method to measure the pyrophosphatase activity of LpxH using a radiolabeled substrate.

Materials:

-

[β-³²P]UDP-2,3-diacylglucosamine (radiolabeled substrate)

-

LpxH enzyme (purified or cell-free extract)

-

Reaction Buffer: 20 mM HEPES (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare the reaction mixture in a final volume of 15 μL containing the reaction buffer, 100 μM unlabeled UDP-2,3-diacylglucosamine, and [β-³²P]UDP-2,3-diacylglucosamine (1,000 cpm/μL).

-

Pre-incubate the reaction mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the LpxH enzyme.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting an aliquot onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the substrate and product.

-

Visualize and quantify the radiolabeled product using a phosphorimager or autoradiography.[13]

Purification of LpxB

This protocol outlines the purification of the peripheral membrane protein LpxB.

Materials:

-

E. coli strain overexpressing His-tagged LpxB

-

Lysis Buffer: 50 mM sodium phosphate (B84403) (pH 8.0), 250 mM NaCl, 25 mM imidazole (B134444), 10 mM β-mercaptoethanol, 20% v/v glycerol

-

Ni-NTA affinity chromatography column

-

Wash Buffer: Lysis buffer with a higher concentration of imidazole (e.g., 50 mM)

-

Elution Buffer: Lysis buffer with a high concentration of imidazole (e.g., 250 mM)

-

TEV protease (for tag cleavage)

-

Dialysis buffer

Procedure:

-

Harvest the E. coli cells expressing His-tagged LpxB by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

-

Clarify the lysate by ultracentrifugation.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged LpxB with elution buffer.

-

(Optional) Cleave the His-tag by incubating the eluted protein with TEV protease, followed by a second Ni-NTA chromatography step to remove the cleaved tag and protease.

-

Dialyze the purified protein against a suitable storage buffer.[3]

Visualizations

The following diagrams illustrate the core this compound biosynthesis pathway and its primary regulatory mechanism in E. coli.

Caption: The Raetz pathway of this compound biosynthesis in E. coli.

Caption: FtsH-mediated regulation of LpxC stability.

Conclusion

The this compound biosynthesis pathway is a complex and tightly regulated process that is essential for the survival of E. coli and other Gram-negative bacteria. Its indispensable nature makes it an attractive target for the development of novel antibacterial agents. A thorough understanding of the enzymes involved, their kinetics, and the mechanisms that control the pathway is critical for the rational design of effective inhibitors. This guide provides a foundational resource for researchers and drug development professionals working to combat the growing threat of antibiotic-resistant Gram-negative infections.

References

- 1. Steady-State Kinetics and Mechanism of LpxD, the N-Acyltransferase of this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steady-state kinetics and mechanism of LpxD, the N-acyltransferase of this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and Characterization of the this compound Disaccharide Synthase (LpxB) from Escherichia coli: a Peripheral Membrane Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of Lipopolysaccharide Biosynthesis by FtsH-Mediated Proteolysis of LpxC Is Conserved in Enterobacteria but Not in All Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in this compound Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Complete Pathway Model for this compound Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The active site of Escherichia coli UDP-N-acetylglucosamine acyltransferase. Chemical modification and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. FtsH-Mediated Coordination of Lipopolysaccharide Biosynthesis in Escherichia coli Correlates with the Growth Rate and the Alarmone (p)ppGpp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Lipid A as a Pathogen-Associated Molecular Pattern (PAMP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a potent pathogen-associated molecular pattern (PAMP) that is a primary activator of the innate immune system. Its recognition by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2) initiates a signaling cascade that can lead to a robust inflammatory response, critical for host defense but also implicated in the pathophysiology of sepsis. This technical guide provides a comprehensive overview of the core concepts surrounding this compound as a PAMP, including its molecular structure, the mechanisms of its recognition by the host, the downstream signaling pathways it triggers, and its structure-activity relationship. Furthermore, this guide furnishes detailed experimental protocols for key assays used to study this compound's biological activity and presents available quantitative data to aid in research and development.

The Molecular Structure of this compound

This compound is a glycolipid composed of a bisphosphorylated diglucosamine backbone, to which several acyl chains are attached. The canonical structure of this compound from Escherichia coli is hexa-acylated, with four primary β-hydroxy fatty acids and two secondary fatty acids. This specific molecular architecture is the primary determinant of its endotoxic activity.

Key Structural Features:

-

Diglucosamine Backbone: Two glucosamine (B1671600) units linked in a β(1→6) linkage form the core of the molecule.

-

Phosphate (B84403) Groups: Typically, phosphate groups are located at the 1 and 4' positions of the diglucosamine backbone, contributing to the molecule's overall negative charge and its interaction with the TLR4/MD-2 receptor complex.

-

Acyl Chains: The number, length, and position of fatty acid chains are critical for the biological activity of this compound. Variations in acylation can significantly alter the host immune response.

The structural diversity of this compound across different bacterial species is a mechanism for immune evasion. For instance, some bacteria can modify their this compound structure to reduce its recognition by TLR4, thereby dampening the host's inflammatory response.

Recognition of this compound by the Innate Immune System

The recognition of this compound is a multi-step process involving several host proteins, culminating in the activation of TLR4.

-

Lipopolysaccharide Binding Protein (LBP): In the bloodstream, LPS is initially bound by LBP, a soluble plasma protein.

-

CD14: LBP facilitates the transfer of LPS to CD14, a glycosylphosphatidylinositol (GPI)-anchored protein on the surface of myeloid cells, or to soluble CD14.

-

TLR4/MD-2 Complex: CD14 presents the monomeric this compound to the TLR4/MD-2 complex. MD-2 is a secreted glycoprotein (B1211001) that associates with the extracellular domain of TLR4 and contains a hydrophobic pocket that directly binds the acyl chains of this compound.

The binding of this compound to MD-2 induces a conformational change in the TLR4/MD-2 complex, leading to the dimerization of two receptor complexes. This dimerization event brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the TLR4 molecules into close proximity, initiating downstream signaling.

TLR4 Signaling Pathways

Upon activation, TLR4 initiates two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. These pathways lead to the activation of different transcription factors and the production of a diverse array of inflammatory mediators.

MyD88-Dependent Pathway

This pathway is initiated at the plasma membrane and is responsible for the early activation of NF-κB and the production of pro-inflammatory cytokines.

-

Adaptor Recruitment: The dimerized TIR domains of TLR4 recruit the adaptor proteins TIRAP (MAL) and MyD88.

-

Signal Transduction: MyD88 then recruits and activates IRAK4, which in turn phosphorylates IRAK1. This leads to the recruitment of TRAF6.

-

NF-κB Activation: The TRAF6 complex activates TAK1, which subsequently activates the IKK complex. The IKK complex phosphorylates IκBα, leading to its degradation and the release of NF-κB, which translocates to the nucleus to induce the transcription of pro-inflammatory genes.

Key Outcomes: Rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

TRIF-Dependent Pathway

This pathway is initiated after the internalization of the TLR4/MD-2/LPS complex into endosomes and is crucial for the production of type I interferons (IFNs).

-

Adaptor Recruitment: Internalized TLR4 recruits the adaptor proteins TRAM and TRIF.

-

IRF3 Activation: TRIF recruits TRAF3, which activates the kinases TBK1 and IKKε. These kinases phosphorylate the transcription factor IRF3.

-

Type I IFN Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I IFNs (IFN-α and IFN-β).

-

Late NF-κB Activation: The TRIF pathway also leads to a later phase of NF-κB activation.

Key Outcomes: Production of type I interferons and the expression of IFN-inducible genes. This pathway also contributes to the late-phase activation of NF-κB.

Diagram of TLR4 Signaling Pathways

Caption: TLR4 signaling pathways activated by this compound.

Structure-Activity Relationship of this compound

The biological activity of this compound is exquisitely dependent on its chemical structure. Minor modifications can dramatically alter its ability to activate TLR4, ranging from potent agonism to antagonism.

Key Determinants of Activity:

-

Number of Acyl Chains: Hexa-acylated this compound, like that from E. coli, is a potent TLR4 agonist. Tetra-acylated and penta-acylated forms often exhibit reduced or even antagonistic activity.

-

Acyl Chain Length: The length of the fatty acid chains influences the hydrophobic interactions within the MD-2 binding pocket.

-

Phosphorylation State: The presence and position of phosphate groups are crucial for electrostatic interactions with the TLR4/MD-2 complex. Monophosphoryl this compound (MPLA), for example, is significantly less toxic than diphosphoryl this compound but retains potent immunostimulatory properties, making it a valuable vaccine adjuvant.

-

Conformation: The overall three-dimensional shape of the this compound molecule affects its fit within the MD-2 binding pocket.

Quantitative Data

The following tables summarize available quantitative data on the interaction of this compound and its derivatives with the innate immune system.

Table 1: Binding Affinities of LPS and Related Molecules to Immune Receptors

| Ligand | Receptor/Co-receptor | Method | Dissociation Constant (Kd) | Reference(s) |

| LPS | TLR4-MD-2 | Surface Plasmon Resonance | ~3 nM | |

| LPS | MD-2 | Surface Plasmon Resonance | 2.33 µM | |

| LPS | CD14 | Surface Plasmon Resonance | 8.7 µM | |

| This compound | MD-2 | Surface Plasmon Resonance | 4.30 ± 0.5 µM |

Table 2: Antagonistic and Agonistic Activity of this compound Analogs

| Compound | Target | Assay | Activity | IC50/EC50 Value | Reference(s) |

| E5531 | TLR4-MD-2 | Inhibition of LPS binding | Antagonist | - | |

| Compound 4 | CD14 | Inhibition of LPS-stimulated TNFα | Antagonist | 311 nM | |

| Compound 1 | CD14 | Inhibition of LPS-stimulated TNFα | Antagonist | 13 nM (high affinity site) | |

| Alcaligenes this compound | TLR4 | T-cell activation, Cytokine production | Agonist | - | |

| MPLA | TLR4 | T-cell activation, Cytokine production | Partial Agonist | - |

Note: The available quantitative data for EC50 values of various this compound structures for specific cytokine induction is limited in the public domain and often context-dependent (cell type, experimental conditions). The data presented here is illustrative of the types of quantitative measurements performed.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Limulus Amebocyte Lysate (LAL) Assay (Chromogenic Method)

This assay is used for the detection and quantification of endotoxin (B1171834) (this compound).

Principle: The assay is based on an enzymatic cascade present in the amebocytes of the horseshoe crab, Limulus polyphemus. Endotoxin activates Factor C, initiating a series of enzymatic reactions that culminate in the cleavage of a chromogenic substrate, resulting in a color change that is proportional to the amount of endotoxin present.

Materials:

-

LAL Chromogenic Assay Kit (containing LAL reagent, chromogenic substrate, and endotoxin standard)

-

Endotoxin-free water (LAL Reagent Water)

-

Endotoxin-free test tubes or 96-well microplate

-

Heating block or incubator set to 37°C

-

Microplate reader with a 405 nm filter

-

Vortex mixer

Procedure:

-

Reagent Preparation: Reconstitute the LAL reagent, chromogenic substrate, and endotoxin standard according to the manufacturer's instructions using LAL Reagent Water.

-

Standard Curve Preparation: Prepare a series of endotoxin standards by serial dilution of the reconstituted endotoxin standard in LAL Reagent Water. A typical range is 0.1 to 1.0 EU/mL.

-

Sample Preparation: Dilute the test samples with LAL Reagent Water to an appropriate concentration that falls within the range of the standard curve.

-

Assay: a. Add 50 µL of each standard, sample, and a negative control (LAL Reagent Water) to separate wells of a 96-well microplate. b. Add 50 µL of the reconstituted LAL reagent to each well. c. Incubate the plate at 37°C for the time specified in the kit instructions (typically 10-30 minutes). d. Add 100 µL of the reconstituted chromogenic substrate to each well. e. Incubate the plate at 37°C for the time specified in the kit instructions (typically 3-10 minutes). f. Stop the reaction by adding 50 µL of a stop solution (e.g., 25% acetic acid) to each well.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding endotoxin concentrations. Determine the endotoxin concentration in the samples by interpolating their absorbance values from the standard curve.

Diagram of LAL Assay Workflow

Caption: Workflow for the chromogenic LAL assay.

In Vitro TLR4 Activation Assay using HEK-Blue™ hTLR4 Cells

This assay utilizes a reporter cell line to quantify TLR4 activation.

Principle: HEK-Blue™ hTLR4 cells are HEK293 cells that are co-transfected with human TLR4, MD-2, and CD14 genes, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR4 by a ligand like this compound leads to NF-κB activation and subsequent SEAP secretion, which can be quantified colorimetrically.

Materials:

-

HEK-Blue™ hTLR4 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin, selection antibiotics)

-

This compound or other TLR4 agonists

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer or microplate reader (620-655 nm)

Procedure:

-

Cell Culture: Culture HEK-Blue™ hTLR4 cells in complete growth medium according to the manufacturer's instructions.

-

Cell Seeding: a. Wash the cells with PBS and detach them from the flask. b. Resuspend the cells in fresh growth medium and perform a cell count. c. Seed the cells into a 96-well plate at a density of ~2.5 x 10^4 to 5 x 10^4 cells per well in 180 µL of growth medium. d. Incubate the plate for 24 hours.

-

Cell Stimulation: a. Prepare serial dilutions of this compound or other test compounds in growth medium. b. Add 20 µL of the diluted compounds to the appropriate wells. Include a positive control (e.g., E. coli LPS) and a negative control (medium alone). c. Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

SEAP Detection: a. Add 20 µL of the cell supernatant from each well to a new 96-well plate. b. Add 180 µL of pre-warmed HEK-Blue™ Detection medium to each well. c. Incubate the plate at 37°C for 1-3 hours, or until a color change is visible.

-

Measurement: Read the absorbance at 620-655 nm.

-

Data Analysis: The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of TLR4 activation. Plot the absorbance values against the concentration of the test compound to generate a dose-response curve.

Cytokine Profiling by ELISA

This protocol describes a sandwich ELISA for the quantification of a specific cytokine (e.g., TNF-α, IL-6) in cell culture supernatants after stimulation with this compound.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine is captured by the antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate is added, and the resulting colorimetric signal is proportional to the amount of cytokine present.

Materials:

-

ELISA plate

-

Capture antibody

-

Recombinant cytokine standard

-

Biotinylated detection antibody

-

Streptavidin-HRP

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader (450 nm)

Procedure:

-

Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Blocking: Wash the plate with wash buffer and block the remaining protein-binding sites by adding assay diluent to each well. Incubate for 1-2 hours at room temperature.

-

Standard and Sample Incubation: a. Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in assay diluent. b. Add the standards and cell culture supernatant samples to the appropriate wells. c. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature.

-

Substrate Development: Wash the plate and add the substrate solution to each well. Incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction by adding the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Calculate the cytokine concentrations in the samples from the standard curve.

Diagram of Experimental Workflow for Cytokine Profiling

Caption: Experimental workflow for analyzing cytokine production in response to this compound.

Conclusion

This compound is a paradigmatic PAMP whose interaction with the TLR4/MD-2 complex serves as a critical sentinel for Gram-negative bacterial infections. The intricate details of its structure, recognition, and the subsequent signaling cascades provide numerous avenues for therapeutic intervention. A thorough understanding of the structure-activity relationship of this compound is paramount for the development of novel vaccine adjuvants with enhanced efficacy and reduced toxicity, as well as for the design of TLR4 antagonists to combat inflammatory diseases and sepsis. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers and drug development professionals working to harness the immunomodulatory properties of this compound.

Unmasking the Endotoxin: A Technical Guide to the Structural Diversity of Lipid A Across Bacterial Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is the principal mediator of endotoxic activity and a potent activator of the innate immune system. Its interaction with the Toll-like receptor 4 (TLR4) complex can trigger a powerful inflammatory response, which, in cases of severe infection, can lead to sepsis and septic shock. However, the structure of this compound is not uniform across all bacterial species. Significant variations in its chemical composition exist, leading to a spectrum of biological activities, from potent immune stimulation to antagonism of the TLR4 signaling pathway. This diversity holds immense potential for the development of novel therapeutics, including vaccine adjuvants and sepsis inhibitors. This technical guide provides an in-depth exploration of the structural diversity of this compound, detailing the variations in its core components across different bacterial species. It further outlines the key experimental protocols for the isolation and detailed structural characterization of this compound and visualizes the critical signaling pathways it modulates.

The Core Architecture of this compound: A Foundation for Diversity

The canonical structure of this compound, exemplified by that of Escherichia coli, consists of a β(1→6)-linked disaccharide of glucosamine (B1671600), which is typically phosphorylated at the 1 and 4' positions.[1][2][3] This backbone is acylated with several fatty acid chains. These acyl chains are the primary source of the molecule's hydrophobic nature and are critical for its biological activity.[3] The core structure provides a scaffold upon which a remarkable degree of structural variation is built across different bacterial species.[4][5]

The Spectrum of Structural Diversity

The structural modifications of this compound are diverse and can be categorized into three main areas: the number and nature of acyl chains, modifications of the phosphate (B84403) groups, and alterations to the disaccharide backbone. These variations are often species-specific and can even be influenced by environmental conditions, such as growth temperature.[6]

Acyl Chain Heterogeneity: The Key to Modulating Immune Recognition

The number, length, and arrangement of acyl chains are the most significant determinants of this compound's immunostimulatory capacity.[3] Hexaacylated this compound, as seen in E. coli, is a potent agonist of the human TLR4 receptor.[1][2] In contrast, underacylated forms, such as the tetraacylated this compound of Helicobacter pylori, exhibit significantly reduced endotoxic activity.[4]

Table 1: Acyl Chain Diversity in this compound of Various Bacterial Species

| Bacterial Species | Number of Acyl Chains | Primary Acyl Chains (Amide-linked at 2, 2' & Ester-linked at 3, 3') | Secondary Acyl Chains (Ester-linked to primary acyl chains) | References |

| Escherichia coli | 6 | 4 x 3-OH-C14:0 | 1 x C12:0, 1 x C14:0 | [1][2][7] |

| Salmonella minnesota | 6-7 | 3-OH-C14:0 | C12:0, C14:0, C16:0 | [8][9] |

| Yersinia pestis (27°C) | 3-6 (mainly 4) | 3-OH-C14:0 | C12:0, C16:1 | [6][10][11] |

| Yersinia pestis (37°C) | 3-4 | 3-OH-C14:0 | - | [6][10][11] |

| Helicobacter pylori | 4 | 3-OH-C16:0, 3-OH-C18:0 | 1 x C18:0 | [4] |

| Pseudomonas aeruginosa | 5-6 | 3-OH-C10:0, 3-OH-C12:0 | C12:0, 2-OH-C12:0 | [12][13][14] |

| Rhizobium leguminosarum | 4-5 | 3-OH-C14:0, 3-OH-C15:0, 3-OH-C16:0, 3-OH-C18:0, 27-OH-C28:0 | - | [5][15][16] |

| Leptospira interrogans | 6 | C12:0(OH), C14:0(OH), C16:0(OH) (all amide-linked) | C14:0, C16:0 | [17][18][19] |

Phosphate Group Modifications: Fine-Tuning the Charge

The negatively charged phosphate groups on the glucosamine backbone are crucial for the interaction of this compound with the TLR4/MD-2 receptor complex. Modifications to these groups, such as the addition of phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N), can alter the overall charge of the this compound molecule, often leading to increased resistance to cationic antimicrobial peptides and modulation of the host immune response.[6][20] Some bacteria, like Rhizobium leguminosarum, lack phosphate groups altogether and instead utilize a galacturonic acid residue to provide a negative charge.[5][16]

Table 2: Phosphate and Backbone Modifications in this compound of Various Bacterial Species

| Bacterial Species | Phosphate Groups | Backbone Modifications | Other Substituents | References |

| Escherichia coli | 1-PO₄, 4'-PO₄ | GlcN-GlcN | - | [1][2] |

| Salmonella minnesota | 1-PO₄, 4'-PO₄ | GlcN-GlcN | L-Ara4N, Phosphoethanolamine | [8][9] |

| Yersinia pestis | 1-PO₄, 4'-PO₄ | GlcN-GlcN | L-Ara4N | [6][10][11] |

| Helicobacter pylori | 1-PO₄ (often with phosphoethanolamine) | GlcN-GlcN | - | [4] |

| Pseudomonas aeruginosa | 1-PO₄, 4'-PO₄ | GlcN-GlcN | L-Ara4N | [12][13][14] |

| Rhizobium leguminosarum | None | GlcN-2-amino-2-deoxygluconate | Galacturonic acid at 4' position | [5][15][16] |

| Leptospira interrogans | 1-methylated PO₄ | 2,3-diamino-2,3-dideoxy-D-glucose (DAG)-DAG | - | [17][18][19] |

Experimental Protocols for this compound Analysis

The structural elucidation of this compound is a multi-step process that requires careful extraction and purification, followed by detailed analysis using a combination of mass spectrometry, gas chromatography, and nuclear magnetic resonance spectroscopy.

This compound Extraction and Purification

A common method for the isolation of this compound is through mild acid hydrolysis of purified lipopolysaccharide (LPS).

Protocol 1: Small-Scale this compound Extraction

-

LPS Extraction: Begin with the extraction of LPS from bacterial cells. The hot aqueous-phenol method is frequently used.[21]

-

Mild Acid Hydrolysis: Resuspend the purified LPS in a solution of 1% sodium dodecyl sulfate (B86663) (SDS) in 10 mM sodium acetate (B1210297) buffer (pH 4.5).

-

Incubate the suspension in a boiling water bath for 30-60 minutes to cleave the ketosidic linkage between the core oligosaccharide and this compound.[22]

-

This compound Precipitation and Washing: After cooling, add acidified methanol (B129727) (four volumes) and centrifuge to pellet the precipitated this compound.

-

Wash the this compound pellet sequentially with 10 mM sodium acetate (pH 4.5) and 80% ethanol (B145695) to remove residual SDS and other contaminants.

-

Solubilization: The purified this compound can then be solubilized in a suitable solvent, such as a mixture of chloroform (B151607) and methanol, for subsequent analysis.[22]

Mass Spectrometry Analysis of this compound

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of intact this compound species and assessing the heterogeneity of a sample.

Protocol 2: MALDI-TOF Mass Spectrometry of this compound

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT) or 2,5-dihydroxybenzoic acid (DHB), in an appropriate solvent (e.g., a 2:1 mixture of chloroform and methanol).

-

Sample Preparation: Mix the purified this compound solution with the matrix solution at a 1:1 ratio (v/v).

-

Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

-

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in negative ion mode. The instrument parameters should be optimized for the analysis of high-mass lipids.

-

Data Analysis: The resulting mass spectrum will show peaks corresponding to the [M-H]⁻ ions of the different this compound species present in the sample. The mass differences between peaks can reveal variations in acylation and other modifications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is used to determine the fatty acid composition of this compound. This requires the hydrolysis of the acyl chains from the this compound backbone and their derivatization to volatile fatty acid methyl esters (FAMEs).

Protocol 3: GC-MS Analysis of this compound Fatty Acids

-

Methanolysis: Treat the purified this compound with methanolic HCl (e.g., 2 M HCl in methanol) at 85°C for 16 hours to release the fatty acids as methyl esters.[23]

-

Extraction: After cooling, extract the FAMEs with an organic solvent such as hexane.[24]

-

Derivatization (Optional): For hydroxylated fatty acids, further derivatization to trimethylsilyl (B98337) (TMS) ethers may be necessary to improve their volatility and chromatographic behavior.

-

GC-MS Analysis: Inject the FAMEs solution into a gas chromatograph coupled to a mass spectrometer. The separation is typically performed on a capillary column coated with a polar stationary phase.

-

Data Analysis: Identify the FAMEs by their retention times and mass spectra, comparing them to known standards. The relative abundance of each fatty acid can be determined by integrating the peak areas in the chromatogram.[25]

The TLR4 Signaling Pathway: A Dichotomy of Responses

The recognition of this compound by the TLR4/MD-2 complex on the surface of immune cells initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. This signaling proceeds through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[26][27][28]

The MyD88-dependent pathway is initiated at the plasma membrane and rapidly activates the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[29][30] The TRIF-dependent pathway is typically initiated following the endocytosis of the TLR4 complex and leads to the activation of the transcription factor IRF3, resulting in the production of type I interferons.[26][27] The balance between these two pathways can be influenced by the specific structure of the activating this compound molecule.

Structure-Activity Relationship: From Agonist to Antagonist

The structural diversity of this compound directly translates into a wide range of biological activities. The number of acyl chains is a critical determinant of whether a this compound molecule will act as a potent activator (agonist) or an inhibitor (antagonist) of the TLR4 signaling pathway.

Hexaacylated this compound is a strong agonist, leading to a robust inflammatory response. As the number of acyl chains decreases, the agonistic activity is reduced. Tetraacylated this compound can act as an antagonist for human TLR4, binding to the receptor complex but failing to induce the conformational changes necessary for signal transduction. This antagonistic property is of significant interest for the development of drugs to treat sepsis.

Conclusion and Future Directions

The structural diversity of this compound across bacterial species is a testament to the evolutionary pressures that shape the interface between bacteria and their hosts. This diversity provides a rich source of chemical entities with a wide range of immunomodulatory properties. A thorough understanding of the structure-activity relationships of different this compound molecules is crucial for the rational design of novel therapeutics. The continued exploration of this compound structures from a wider range of bacterial species, including those from extreme environments, promises to uncover novel molecular scaffolds for the development of next-generation vaccine adjuvants, immunotherapies, and anti-sepsis agents. The detailed experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to delve deeper into the fascinating world of this compound and unlock its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical structure of the this compound of Escherichia coli J-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Chemical structure of this compound from Helicobacter pylori strain 206-1 lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of this compound component of Rhizobium leguminosarum bv. phaseoli lipopolysaccharide. Unique nonphosphorylated this compound containing 2-amino-2-deoxygluconate, galacturonate, and glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Phase diagram of this compound from Salmonella minnesota and Escherichia coli rough mutant lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Lipopolysaccharide of Yersinia pestis, the Cause of Plague: Structure, Genetics, Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound components from Pseudomonas aeruginosa PAO1 (serotype O5) and mutant strains investigated by electrospray ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Pseudomonas aeruginosa this compound Deacylase: Selection for Expression and Loss within the Cystic Fibrosis Airway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structures of the lipopolysaccharides from Rhizobium leguminosarum RBL5523 and its UDP-glucose dehydrogenase mutant (exo5) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | this compound structural diversity among members of the genus Leptospira [frontiersin.org]

- 19. This compound structural diversity among members of the genus Leptospira - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. LPS Extraction Protocol - Creative Biogene [creative-biogene.com]

- 22. Video: Isolation and Chemical Characterization of this compound from Gram-negative Bacteria [jove.com]

- 23. lipidmaps.org [lipidmaps.org]

- 24. benchchem.com [benchchem.com]

- 25. shimadzu.com [shimadzu.com]

- 26. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Beyond MyD88 and TRIF Pathways in Toll-Like Receptor Signaling [frontiersin.org]

- 29. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 30. Differential requirements of MyD88 and TRIF pathways in TLR4-mediated immune responses in murine B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Endotoxic Properties of Lipid A Variants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. It is the principal mediator of endotoxic activity, triggering a potent inflammatory response in mammals through its interaction with the Toll-like receptor 4 (TLR4) signaling complex. The structural characteristics of this compound, particularly its acylation and phosphorylation patterns, vary significantly among different bacterial species. These variations profoundly influence the endotoxic potency of this compound, ranging from strong agonists that can induce septic shock to weak agonists or even antagonists of the TLR4 signaling pathway. This guide provides an in-depth technical overview of the endotoxic properties of different this compound variants, detailing their structure-activity relationships, the signaling pathways they trigger, and the experimental protocols used for their characterization.

The Structure of this compound and Its Relation to Endotoxicity

The canonical structure of a potent endotoxic this compound, such as that from Escherichia coli, consists of a β(1→6)-linked disaccharide of glucosamine (B1671600), phosphorylated at the 1 and 4' positions, and typically acylated with six fatty acid chains.[1][2] Variations in this basic structure, including the number, length, and position of acyl chains, as well as the degree of phosphorylation, dramatically alter its biological activity.[1][3]

-

Acylation: The number and length of acyl chains are critical determinants of endotoxicity. Hexaacylated this compound, like that of E. coli, is a potent activator of human TLR4.[4] In contrast, underacylated forms, such as the tetra-acylated this compound of Yersinia pestis (when grown at 37°C), are poor activators of human TLR4 and can even act as antagonists.[5] Some penta-acylated this compound variants, such as that from Rhodobacter sphaeroides, are also antagonistic to human TLR4.[4] The position of the acyl chains is also crucial; for instance, some penta-acylated lipooligosaccharides lacking the secondary acyl chain at the 3' position fail to activate TLR4.[6]

-

Phosphorylation: The phosphate (B84403) groups at the 1 and 4' positions of the glucosamine disaccharide are important for the electrostatic interactions with the TLR4/MD-2 receptor complex.[5] Removal of one or both phosphate groups generally leads to a significant reduction in endotoxic activity.[5] Monophosphoryl this compound (MPL), a derivative of Salmonella minnesota this compound, is a well-known example of a detoxified this compound that retains immunostimulatory properties and is used as a vaccine adjuvant.[2]

-

Core Oligosaccharide: While this compound alone is sufficient for TLR4 activation, recent studies have shown that the core oligosaccharide is required for robust activation of the CASP4/5 inflammasome in human macrophages.[6]

Gram-negative bacteria have evolved mechanisms to modify their this compound structure to evade the host immune system. For example, some pathogenic bacteria can alter their acylation pattern in response to environmental cues, such as temperature.[5]

The TLR4 Signaling Pathway

The recognition of this compound by the host is primarily mediated by the TLR4 receptor complex, which also includes the myeloid differentiation factor 2 (MD-2), CD14, and lipopolysaccharide-binding protein (LBP). LBP extracts LPS monomers from bacterial membranes and transfers them to CD14. CD14 then presents the LPS to the TLR4-MD-2 complex, leading to the dimerization of the receptor and the initiation of downstream signaling cascades.[7][8][9][10][11]

There are two major downstream signaling pathways activated by TLR4:

-

MyD88-dependent pathway: This pathway is initiated at the plasma membrane and leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][8][9]

-

TRIF-dependent pathway: This pathway is initiated from the endosome following internalization of the TLR4 complex and leads to the activation of interferon regulatory factor 3 (IRF3) and the production of type I interferons.[7][8]

The balance between these two pathways can be influenced by the specific structure of the this compound variant.

Quantitative Analysis of Endotoxic Properties

The endotoxic potency of different this compound variants can be quantified using various in vitro and in vivo assays. The half-maximal effective concentration (EC50) for cytokine induction in immune cells and the 50% lethal dose (LD50) in animal models are common metrics used for comparison.

| This compound Variant/LPS Source | Acylation Pattern | Phosphorylation Pattern | EC50 for TNF-α Induction (ng/mL) | LD50 in Galactosamine-Sensitized Mice (µg) | Reference(s) |

| Escherichia coli (K-12) | Hexaacylated | Bis-phosphorylated | ~0.1 - 1 | ~0.1 - 1 | [4][12] |

| Salmonella minnesota (R595) | Hexaacylated | Bis-phosphorylated | ~0.1 - 1 | ~0.1 - 1 | [2] |

| Porphyromonas gingivalis | Penta- and Tetra-acylated | Mono-phosphorylated | ~10 - 100 | >100 | [1][13] |

| Helicobacter pylori | Tetra-acylated | Mono-phosphorylated | >1000 | >100 | [6][13][14] |

| Francisella tularensis | Tetra-acylated | Mono- or non-phosphorylated | Very high / No induction | >1000 | [3][15][16] |